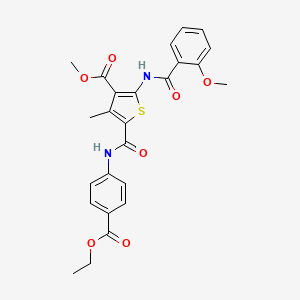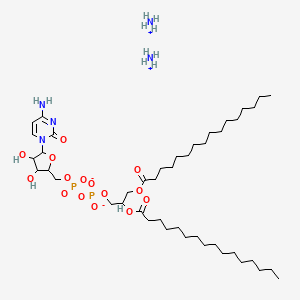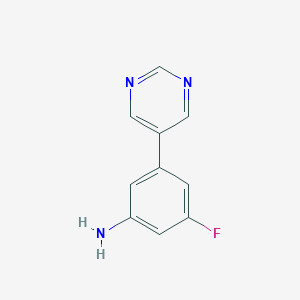![molecular formula C11H9FN2O3 B12070618 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H7FN2O2 This compound is characterized by the presence of a fluoro-substituted benzoic acid moiety linked to a pyrazole ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Ether Formation: The pyrazole derivative is then reacted with 3-fluoro-4-hydroxybenzoic acid in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the pyrazole ring.
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the fluoro group.
3-Fluoro-4-[(1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the combination of the fluoro-substituted benzoic acid and the methyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H9FN2O3 |
|---|---|
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
3-fluoro-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
Clave InChI |
IOMPOWNJZMMPDT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)





![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)

![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)



![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)

